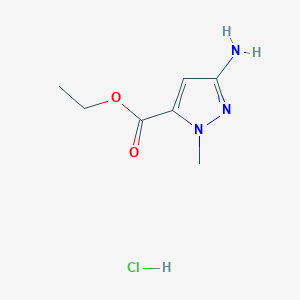

methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7F2NO3 . It has a molecular weight of 239.17 . This compound is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be visualized using specialized chemical software or databases.Applications De Recherche Scientifique

6,8-DFHQ has been used in a wide range of scientific research applications, including drug discovery, material science, and biochemistry. In drug discovery, it has been used to study the binding of small molecules to target proteins, as well as to identify novel drug candidates. In material science, it has been used to synthesize new materials with unique properties. In biochemistry, it has been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs.

Mécanisme D'action

The mechanism of action of 6,8-DFHQ is not fully understood, but it is believed to be related to its ability to bind to target proteins. Specifically, 6,8-DFHQ has been shown to bind to the active site of certain enzymes, which can then lead to the inhibition of their activity. Additionally, 6,8-DFHQ has been shown to interact with other proteins, such as transcription factors, which can lead to changes in gene expression.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6,8-DFHQ are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, as well as to interact with other proteins and affect gene expression. Additionally, 6,8-DFHQ has been shown to have an anti-inflammatory effect in animal models, as well as to have an anti-tumor effect in certain cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 6,8-DFHQ for lab experiments is its low toxicity, which makes it an attractive candidate for a variety of research projects. Additionally, it is relatively easy to synthesize, and its unique structure and properties make it an attractive candidate for a variety of research projects. However, it is important to note that the mechanism of action of 6,8-DFHQ is not fully understood, and its effects on biochemical and physiological processes are still being investigated.

Orientations Futures

There are a number of potential future directions for 6,8-DFHQ research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug discovery, material science, and biochemistry. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and anti-tumor agent. Finally, further research could be conducted to explore its potential applications in other areas, such as agriculture, food science, and environmental science.

Méthodes De Synthèse

6,8-DFHQ can be synthesized through a two-step process. First, 2-chloro-4-fluorobenzaldehyde (CFB) is reacted with 4-hydroxyquinoline-2-carboxylic acid (HQC) in the presence of a base to form 6,8-difluoro-4-hydroxyquinoline-2-carboxylic acid (DFHQC). This reaction is followed by the addition of methyl iodide to produce 6,8-DFHQ. The reaction is typically carried out in aqueous solution at room temperature, and the product can be purified by recrystallization.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate involves the introduction of two fluorine atoms and a hydroxyl group onto a quinoline ring, followed by esterification with methanol at the carboxylic acid position.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoroaniline with sulfuric acid and sodium nitrite to yield 2,4-difluoro-3-nitroaniline", "Step 2: Reduction of 2,4-difluoro-3-nitroaniline with sodium hydroxide and copper(II) sulfate pentahydrate to yield 2,4-difluoro-3-aminophenol", "Step 3: Condensation of 2,4-difluoro-3-aminophenol with ethyl acetoacetate in the presence of sodium ethoxide to yield methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate" ] } | |

Numéro CAS |

887589-28-8 |

Formule moléculaire |

C11H7F2NO3 |

Poids moléculaire |

239.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.